molecular formula C9H9N3O2S B1306165 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde CAS No. 728035-62-9

5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde

Cat. No. B1306165
M. Wt: 223.25 g/mol
InChI Key: USERAWVDTYYSEC-UHFFFAOYSA-N
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Description

The compound 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is a heterocyclic compound that includes a furan ring and a triazole ring linked by a thioether bridge. The furan ring is a five-membered aromatic ring with oxygen, while the triazole ring is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, compounds with a furan ring and triazole moiety, such as 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol, have been synthesized from furan-2-carboxylic acid hydrazide, with their structures confirmed by various spectroscopic methods . Although the specific synthesis of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is not detailed in the provided papers, similar synthetic routes could potentially be applied or adapted for its preparation.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using spectroscopic techniques such as IR, 1H-NMR, and X-ray diffraction . These methods provide detailed information about the molecular geometry and electronic structure, which are crucial for understanding the properties and reactivity of the compound. For example, the crystal structure and vibrational properties of a furan-triazole derivative were determined using DFT calculations and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds containing furan and triazole rings can be quite diverse. The thiol-thione tautomerism of related compounds has been described, which could have implications for the reactivity of the thioether bridge in 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde . Additionally, the protection of heteroaromatic aldehydes and their selective transformations have been explored, which may be relevant for the functionalization of the aldehyde group in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The antioxidant activity, physicochemical properties, and potentiometric titrations in non-aqueous media of triazole derivatives have been investigated, providing insights into their stability and reactivity . The dehydration of related compounds, such as D-fructose to 5-hydroxymethyl-2-furaldehyde, has been studied under mild conditions, which could be relevant for understanding the stability of the aldehyde group in the target compound . Additionally, the thermal decomposition of 5-hydroxymethyl-2-furfuraldehyde has been analyzed, which may offer information on the thermal stability of the compound .

Scientific Research Applications

  • “5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde” is a versatile building block that can be used as a research chemical or reagent .
  • It is also useful for the synthesis of complex compounds .
  • This material has been shown to be an excellent starting point for the synthesis of high-quality and useful scaffolds .

Future Directions

The future research directions for “5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde” would depend on its potential applications. Given the interest in 1,2,4-triazole derivatives in various fields , it could be of interest to explore the potential applications of this compound in more detail.

properties

IUPAC Name

5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-6-10-11-9(12(6)2)15-8-4-3-7(5-13)14-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USERAWVDTYYSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383408
Record name 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde

CAS RN

728035-62-9
Record name 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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